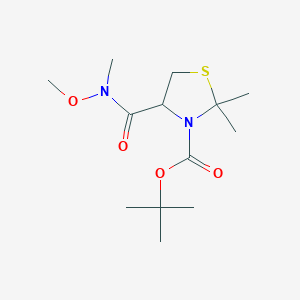
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide is a synthetic organic compound characterized by its thiazolidine ring structure. This compound is often used in various chemical and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Final Coupling: The final step involves coupling the intermediate with the desired carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Boc-N-methoxy-N,2,2-dimethylthiazolidine-4-carboxamide
- (S)-3-Boc-N-ethoxy-N,2,2-trimethylthiazolidine-4-carboxamide
- (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxylic acid
Uniqueness
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C13H24N2O4S |
|---|---|
Molecular Weight |
304.41 g/mol |
IUPAC Name |
tert-butyl 4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(17)15-9(8-20-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3 |
InChI Key |
IYTINLYEPVZTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CS1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















